molecular formula C12H15ClO B137478 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone CAS No. 153275-53-7

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone

Cat. No.: B137478
CAS No.: 153275-53-7
M. Wt: 210.7 g/mol
InChI Key: OBBHUFRXYWYYLC-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is an organic compound with the molecular formula C12H15ClO It is a chlorinated derivative of ethanone, featuring a tetramethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone typically involves the chlorination of 1-(2,3,4,5-tetramethylphenyl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

    Starting Material: 1-(2,3,4,5-tetramethylphenyl)ethanone

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux

The product is then purified through recrystallization or column chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols under basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted ethanones.

    Reduction: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanol.

    Oxidation: 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4,5-tetramethylphenyl)ethanone
  • 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanol
  • 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanoic acid

Uniqueness

2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethanone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-chloro-1-(2,3,4,5-tetramethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-7-5-11(12(14)6-13)10(4)9(3)8(7)2/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHUFRXYWYYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368942
Record name 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153275-53-7
Record name 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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